

Application Notes and Protocols for GPI-1046

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Compound of Interest

Compound Name: MC 1046
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A Neurotrophic and Neuroprotective Agent for Research

Important Notice: The compound "**MC 1046**" as specified in the query did not yield specific results in scientific literature. Based on available research, it is highly probable that this is a typographical error and the intended compound is GPI-1046, a well-documented, non-immunosuppressive immunophilin ligand with significant neurotrophic and neuroprotective properties. The following application notes and protocols are therefore provided for GPI-1046. This product is intended for research purposes only and is not for use in humans.

Introduction

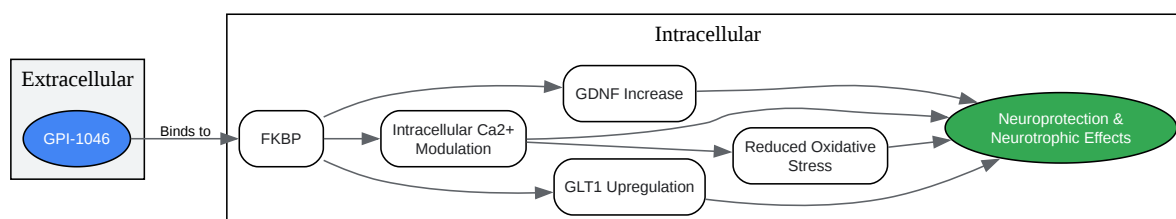
GPI-1046 is a potent, non-immunosuppressive ligand of FK506-binding proteins (FKBPs) that has demonstrated significant neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models. Unlike its parent compound FK506, GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive side effects.^[1] Its neuroprotective properties are attributed to its ability to modulate intracellular calcium levels, upregulate neurotrophic factors, and protect against oxidative stress.^{[1][2][3]} These characteristics make GPI-1046 a valuable tool for researchers studying neurodegenerative diseases, nerve injury, and neurotoxicity.

Mechanism of Action

The precise mechanisms of action of GPI-1046 are still under investigation, but several key pathways have been identified. GPI-1046 binds to FKBP, a family of intracellular proteins with diverse cellular functions. This interaction is believed to be crucial for its neurotrophic effects.

One of the primary mechanisms is the upregulation of glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens, which plays a role in reducing ethanol intake in animal models.[4][5] Additionally, GPI-1046 has been shown to attenuate store-operated calcium (SOC) entry and reduce IP3 receptor-mediated calcium release from the endoplasmic reticulum, thereby protecting neurons from calcium-induced apoptosis.[5]

Furthermore, in models of HIV-associated neurotoxicity, GPI-1046 has demonstrated potent neuroprotective effects by partially mitigating Tat-induced oxidative stress and inhibiting HIV replication.[2] Studies have also indicated that GPI-1046 can increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.[3]



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Fig. 1: Simplified signaling pathway of GPI-1046.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving GPI-1046.

Parameter	Model System	Treatment	Result	Reference
Neurite Outgrowth	Chicken Sensory Ganglia	1 pM - 10 nM GPI-1046	Significant enhancement of neurite outgrowth, with 50% maximal stimulation at 58 pM.	[6]
Ethanol Intake	Alcohol-Preferring Rats	20 mg/kg GPI-1046 (oral)	~70% reduction in ethanol intake.	[5]
Survival in ALS Model	Amyotrophic Lateral Sclerosis (ALS) Mice	50 mg/kg GPI-1046 (oral, twice daily)	Increased average survival by ~12% (26 days) compared to control.	[5]
Dopaminergic Recovery	MPTP-Treated Mice (Parkinson's Model)	4 mg/kg GPI-1046	More than double the number of spared striatal TH-positive processes compared to vehicle controls.	[6]
Functional Recovery	6-OHDA-Lesioned Rats (Parkinson's Model)	GPI-1046 treatment	Pronounced increase in striatal TH-positive fiber density and dramatic recovery from motor abnormalities.	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are for guidance and may require optimization for specific experimental conditions.

In Vitro Neurite Outgrowth Assay

This protocol is adapted from studies on the neurotrophic effects of GPI-1046 on sensory ganglia.^[6]

Objective: To assess the dose-dependent effect of GPI-1046 on neurite outgrowth from cultured dorsal root ganglion (DRG) neurons.

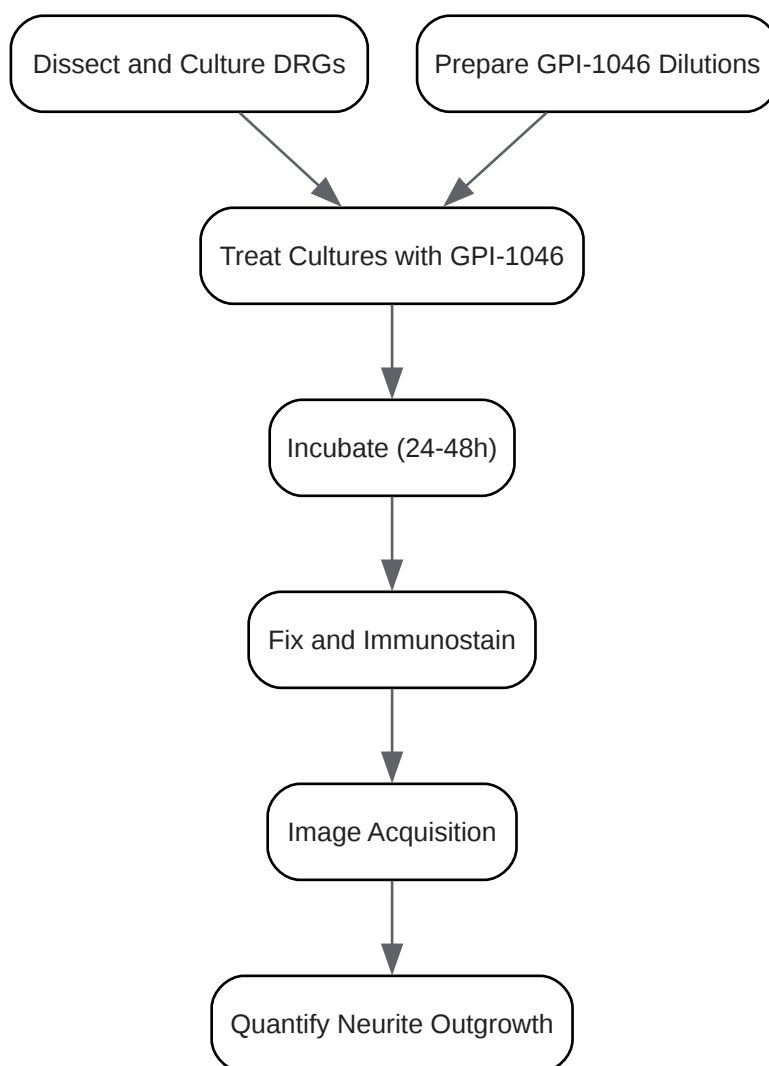
Materials:

- GPI-1046 (stock solution in DMSO, serially diluted in culture medium)
- Dorsal Root Ganglia (DRG) from chicken embryos
- Culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)
- Culture plates coated with a suitable substrate (e.g., poly-L-lysine and laminin)
- Microscope with imaging capabilities

Procedure:

- Dissect DRGs from chicken embryos and culture them in pre-coated plates.
- Prepare serial dilutions of GPI-1046 in culture medium to achieve final concentrations ranging from 1 pM to 10 nM. Include a vehicle control (DMSO).
- Replace the initial culture medium with the medium containing different concentrations of GPI-1046 or vehicle.
- Incubate the cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, fix the cells (e.g., with 4% paraformaldehyde).

- Immunostain for a neuronal marker (e.g., β -III tubulin) to visualize neurites.
- Capture images of multiple fields for each condition.
- Quantify neurite outgrowth using appropriate software (e.g., by measuring the total length of neurites per neuron or the percentage of neurons with neurites longer than a certain threshold).



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Fig. 2: Workflow for in vitro neurite outgrowth assay.

In Vivo Parkinson's Disease Model (MPTP-induced)

This protocol is based on studies evaluating the neurorestorative effects of GPI-1046 in a mouse model of Parkinson's disease.[\[6\]](#)

Objective: To determine the effect of GPI-1046 on the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum following MPTP-induced neurotoxicity.

Animals:

- Male C57BL/6 mice

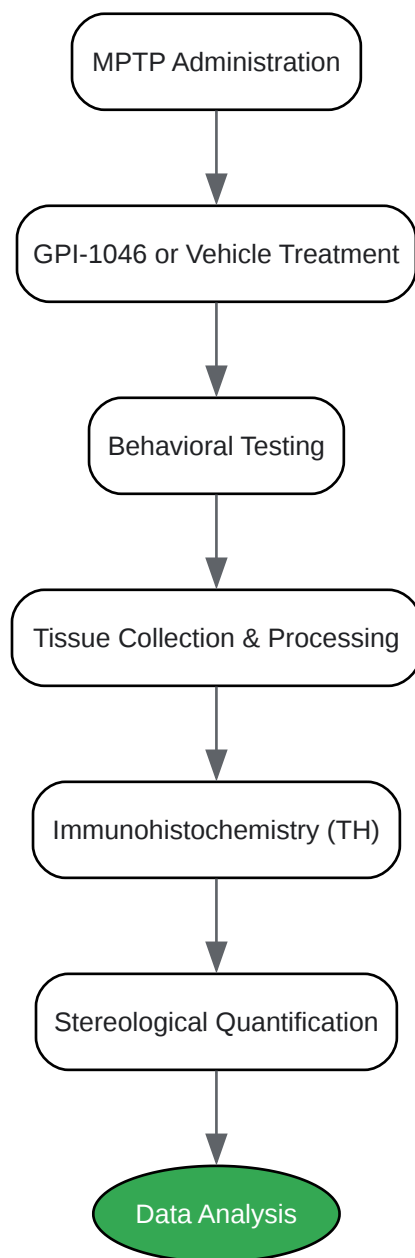
Materials:

- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- GPI-1046
- Vehicle for GPI-1046 (e.g., saline or a specific formulation)
- Apparatus for behavioral testing (e.g., rotarod)
- Histological and immunohistochemical reagents (e.g., anti-Tyrosine Hydroxylase antibody)

Procedure:

- **MPTP Administration:** Administer MPTP to mice to induce lesions of the nigrostriatal dopamine system. A typical regimen is multiple intraperitoneal injections over a short period.
- **GPI-1046 Treatment:** Begin GPI-1046 administration at a specified time point relative to the MPTP treatment (e.g., concurrently or delayed). Administer GPI-1046 or vehicle daily for a defined period (e.g., 5 days).
- **Behavioral Assessment:** Conduct behavioral tests (e.g., rotarod performance) at baseline and at various time points after treatment to assess motor function.
- **Tissue Collection and Preparation:** At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative. Dissect the brains and process them for histological analysis.

- Immunohistochemistry: Perform immunohistochemistry on brain sections for Tyrosine Hydroxylase (TH) to label dopaminergic neurons and fibers.
- Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra and quantify the density of TH-positive fibers in the striatum.



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